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Compound of Interest

Compound Name: AS1134900

Cat. No.: B15142184 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric inhibition of human

NADP+-dependent Malic Enzyme 1 (ME1) by the small molecule inhibitor, AS1134900. This

document details the mechanism of action, summarizes key quantitative data, outlines

experimental protocols, and visualizes the relevant biological pathways and experimental

workflows.

Core Concepts: AS1134900 and Malic Enzyme 1
Malic Enzyme 1 (ME1) is a cytosolic enzyme that plays a crucial role in cellular metabolism by

catalyzing the oxidative decarboxylation of L-malate to pyruvate, generating NADPH in the

process.[1] This function links glycolysis and the tricarboxylic acid (TCA) cycle and provides

reducing equivalents for various biosynthetic processes and the maintenance of redox

homeostasis.[1] Given its role in providing building blocks for cell growth, ME1 has emerged as

a promising therapeutic target in oncology.[1]

AS1134900 is a potent and highly selective small-molecule inhibitor of ME1.[2] It exhibits a

novel mechanism of action, functioning as an uncompetitive allosteric inhibitor.[2] This guide

will delve into the specifics of this inhibitory mechanism.
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AS1134900 has been characterized by its inhibitory potency against ME1. The following table

summarizes the key quantitative data available for this compound.

Parameter Value Enzyme Substrates
Assay
Conditions

Reference

IC50 0.73 μM Human ME1
L-Malate,

NADP+

Diaphorase/r

esazurin-

coupled

assay

[2]

Further research is needed to determine the precise Ki value for AS1134900.

Mechanism of Allosteric Inhibition
AS1134900 exhibits an uncompetitive mode of inhibition with respect to both substrates of

ME1, L-malate and NADP+.[2] This means that AS1134900 does not bind to the free enzyme

but rather to the enzyme-substrate (ME1-Malate-NADP+) complex.[2] This binding event

prevents the catalytic conversion of the substrates to products, leading to the formation of a

dead-end, abortive ternary complex.[2]

Kinetic studies have demonstrated that in the presence of AS1134900, both the maximum

reaction velocity (Vmax) and the Michaelis constant (Km) for the substrates decrease.[2] This is

a characteristic feature of uncompetitive inhibition.

X-ray crystallography has revealed that AS1134900 binds to a novel allosteric site on ME1,

located at the interface between domain B and domain C of the protein.[2] This binding locks

the enzyme in an "open" conformation, preventing the conformational changes necessary for

catalysis and product release.[2] The crystal structure of the ME1-AS1134900-NADPH

complex has been deposited in the Protein Data Bank under the accession code --INVALID-

LINK--.[3]
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Caption: Uncompetitive inhibition of ME1 by AS1134900.

Signaling Pathways Involving ME1
ME1's metabolic output, particularly the production of NADPH and pyruvate, allows it to

influence various signaling pathways implicated in cancer progression. Inhibition of ME1 by

AS1134900 is therefore predicted to modulate these pathways.

Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation,

and survival.[4][5] In the absence of a Wnt signal, the "destruction complex" phosphorylates β-

catenin, targeting it for proteasomal degradation.[5][6] Wnt signaling inhibits this complex,

leading to β-catenin accumulation, nuclear translocation, and activation of target gene

transcription.[5][6] While the precise molecular link is still under investigation, ME1 is thought to

promote Wnt signaling. Inhibition of ME1 by AS1134900 may therefore lead to a

downregulation of this pro-proliferative pathway.
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Caption: Proposed role of ME1 in the Wnt/β-catenin pathway.
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IL-6/JAK2/STAT3 Signaling Pathway
The IL-6/JAK2/STAT3 pathway is a key signaling cascade in inflammation and cancer.[7]

Binding of the cytokine IL-6 to its receptor leads to the activation of Janus kinase 2 (JAK2),

which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription

3 (STAT3).[7] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and activates the

transcription of target genes involved in cell survival and proliferation.[7] ME1-derived NADPH

can contribute to the production of reactive oxygen species (ROS) by NADPH oxidases.[8]

ROS have been shown to activate the JAK/STAT pathway.[8] Therefore, inhibition of ME1 by

AS1134900 could potentially dampen IL-6/JAK2/STAT3 signaling by reducing NADPH-

dependent ROS production.[8]
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Caption: Proposed role of ME1 in the IL-6/JAK2/STAT3 pathway.
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Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

allosteric inhibition of ME1 by AS1134900.

ME1 Enzyme Kinetics Assay (Diaphorase/Resazurin-
Coupled)
This assay measures the production of NADPH by ME1 in a coupled reaction where

diaphorase uses the generated NADPH to reduce the non-fluorescent resazurin to the highly

fluorescent resorufin.

Experimental Workflow:
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Caption: Workflow for ME1 enzyme kinetics assay.
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Methodology:

Reagent Preparation:

Prepare a stock solution of recombinant human ME1 enzyme in a suitable buffer.

Prepare serial dilutions of AS1134900 in DMSO.

Prepare a substrate mix containing L-malate, NADP+, diaphorase, and resazurin in assay

buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2).

Assay Plate Setup:

In a 384-well, black, clear-bottom plate, add assay buffer.

Add the ME1 enzyme to all wells except for the no-enzyme control.

Add the AS1134900 dilutions or DMSO (for the control) to the respective wells.

Incubation:

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for

inhibitor binding.

Reaction Initiation and Measurement:

Initiate the reaction by adding the substrate mix to all wells.

Immediately place the plate in a fluorescence plate reader and measure the increase in

fluorescence intensity (Excitation: ~560 nm, Emission: ~590 nm) kinetically over a set time

period (e.g., 30 minutes) at room temperature.

Data Analysis:

Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus

time curves.

Plot V0 against the substrate concentration to generate Michaelis-Menten curves.
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Generate Lineweaver-Burke plots (1/V0 vs. 1/[S]) to determine the mode of inhibition.

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of

the AS1134900 concentration.

Determine the apparent Vmax and Km values at different inhibitor concentrations.

Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid

membrane, providing an in vitro model for predicting intestinal absorption or blood-brain barrier

penetration.
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Caption: Workflow for the PAMPA assay.
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Methodology:

Plate Preparation:

Use a 96-well filter plate as the "Donor" plate and a corresponding 96-well plate as the

"Acceptor" plate.

Membrane Coating:

Coat the filter membrane of each well in the Donor plate with a small volume of a lipid

solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.

Compound Addition:

Prepare a solution of AS1134900 in a suitable buffer (e.g., phosphate-buffered saline,

PBS) and add it to the wells of the Donor plate.

Acceptor Plate Preparation:

Fill the wells of the Acceptor plate with buffer.

Assembly and Incubation:

Carefully place the Donor plate onto the Acceptor plate, ensuring contact between the

membrane and the acceptor buffer.

Incubate the "sandwich" at room temperature for a defined period (e.g., 4-18 hours) with

gentle shaking.

Quantification:

After incubation, separate the plates.

Determine the concentration of AS1134900 in both the donor and acceptor wells using a

suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

Permeability Calculation:
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Calculate the permeability coefficient (Pe) using the following equation:

Pe = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA] / [Ceq])

Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the

area of the membrane, t is the incubation time, [CA] is the concentration in the acceptor

well, and [Ceq] is the equilibrium concentration.

Conclusion
AS1134900 is a valuable research tool for studying the biological functions of ME1. Its well-

characterized uncompetitive allosteric mechanism of inhibition provides a unique approach to

modulating ME1 activity. The data and protocols presented in this guide offer a solid foundation

for researchers and drug development professionals working with this compound and

investigating the therapeutic potential of ME1 inhibition. Further studies are warranted to fully

elucidate the intricate role of ME1 in cellular signaling and to explore the potential for

developing clinically viable allosteric inhibitors of this important metabolic enzyme.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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